(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine ring structure, which is substituted with a 2-bromobenzyl group and a carboxylic acid functional group. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, serving as an important intermediate in the development of various pharmaceuticals and biologically active molecules. The compound has a molecular formula of CHBrNO and a molecular weight of 320.61 g/mol .
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid falls under the category of pyrrolidine derivatives. It is classified as an amino acid derivative due to its structural features that resemble those of natural amino acids, making it relevant in studies related to peptide synthesis and medicinal chemistry .
The synthesis of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves several key steps:
The synthetic routes can vary significantly based on available reagents and desired yields. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the synthesis process.
The molecular structure of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid features:
This unique configuration contributes to its chiral nature, with specific stereochemistry denoted by (2S,4R) .
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
The choice of reagents and reaction conditions greatly influences the outcome of these reactions, allowing for selective transformations based on desired products.
The mechanism of action for (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific biological targets, such as enzymes or receptors. The compound may serve as an inhibitor or modulator of these targets, influencing various biochemical pathways associated with neurological functions and potentially impacting pain management and other therapeutic areas .
Relevant data regarding melting point, boiling point, and specific reactivity profiles are often detailed in safety data sheets provided by suppliers .
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific uses:
The stereoselective construction of the pyrrolidine ring in (2S,4R)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid demands precision to achieve the desired cis relative configuration. Evans chiral auxiliaries and organocatalyzed [3+2] cycloadditions are prominent methodologies. Evans auxiliaries enable asymmetric alkylation of proline precursors, where the oxazolidinone group directs facial selectivity during ring closure. For example, (S)-proline-derived auxiliaries yield trans-diastereomers, necessitating subsequent epimerization at C4 to attain the cis (2S,4R) configuration [5] [9]. Alternatively, organocatalysts like diarylprolinol salts facilitate enantioselective iminium ion cyclizations, directly forming pyrrolidine rings with >90% enantiomeric excess (ee) when paired with 2-bromobenzyl-substituted aldehydes [8].
Table 1: Enantioselective Pyrrolidine Ring Formation Approaches
Method | Catalyst/Reagent | Stereoselectivity | Key Limitation |
---|---|---|---|
Evans Auxiliary | (S)-N-Acyloxazolidinone | 85–90% de (trans bias) | Requires post-synthesis epimerization |
Organocatalyzed [3+2] | Diphenylprolinol TMS ether | 90–95% ee (cis) | Sensitive to aldehyde sterics |
Chiral Pool Synthesis | L-Hydroxyproline derivatives | Fixed (2S) configuration | Limited to natural amino acid scaffolds |
L-hydroxyproline serves as a chiral pool starting material, leveraging its intrinsic (2S) stereochemistry. Selective bromobenzylation at C4 via Mitsunobu reactions or nucleophilic displacement achieves the (4R) configuration, though inversion efficiency varies with protecting groups [4] [7].
Transition-metal-catalyzed C–H functionalization offers a streamlined route for installing the 2-bromobenzyl moiety directly onto preformed pyrrolidine scaffolds. Palladium(II)/CPA (chiral phosphoric acid) systems activate benzylic C(sp³)–H bonds in toluene derivatives, enabling enantioselective coupling with pyrrolidine-based directing groups. The bulky 3,3′-substituents on BINOL-derived CPAs (e.g., 9-anthracenyl) create a chiral environment that controls face-selective C–C bond formation [8]. Key challenges include suppressing racemization at the pyrrolidine C2 center and avoiding electrophilic side reactions at the electron-rich bromobenzyl ring.
Mechanistic Insights:
Table 2: C–H Functionalization Conditions for Bromobenzylation
Directing Group | Catalyst System | Yield (%) | ee (%) | Side Products |
---|---|---|---|---|
8-Aminoquinoline | Pd(OAc)₂/BINOL-PIII | 75 | 92 | Ortho-halogenated byproducts |
Thioamide | Pd₂(dba)₃/Anthracenyl-CPA | 68 | 87 | Di-benzylated species |
Notably, steric hindrance from the ortho-bromine in 2-bromotoluene substrates reduces yields by 15–20% compared to para-substituted analogs [8].
Racemic mixtures of 4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid require resolution to isolate the pharmacologically relevant (2S,4R) diastereomer. Diastereomeric salt crystallization using chiral acids like L-tartaric acid or dibenzoyl-D-tartaric acid exploits differential solubility. The (2S,4R) isomer forms less-soluble salts in ethanol, achieving 99% de after three recrystallizations [7] [10]. Enzymatic resolution with Candida antarctica lipase selectively acylates the (2R,4S) enantiomer with vinyl acetate, leaving the desired (2S,4R) isomer unreacted (ee >98%) [2].
Modern chiral stationary phase (CSP) chromatography employs polysaccharide-based columns (Chiralpak AD-H). Using hexane:isopropanol:trifluoroacetic acid (90:10:0.1) as the eluent baseline separates all four stereoisomers within 20 minutes. The (2S,4R) elutes last due to its stronger hydrogen-bonding with the CSP [10].
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid serves as a constrained proline analog in peptide therapeutics to enhance backbone rigidity and proteolytic stability. Fmoc-protected derivatives (e.g., (2S,4R)-Fmoc-4-(2-bromobenzyl)-Pro-OH) enable direct incorporation via standard solid-phase peptide synthesis (SPPS) [4]. The bulky 2-bromobenzyl group necessitates extended coupling times (2 hours) with coupling agents like HATU/DIPEA to overcome steric hindrance [3] [6].
On-resin modifications include:
Post-synthesis, HF cleavage releases peptides containing the (2S,4R)-bromobenzylproline motif without epimerization, confirmed by chiral HPLC [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2